molecular formula C13H7N5O B2808883 2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 860784-93-6

2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2808883
CAS RN: 860784-93-6
M. Wt: 249.233
InChI Key: AQXVBKITINVVIH-UHFFFAOYSA-N
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Description

“2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a compound with the molecular formula C13H7N5O and an average mass of 249.228 Da . It belongs to a family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .


Synthesis Analysis

The synthesis of this compound involves a two-step synthesis sequence starting from the appropriate methyl ketone . In another study, a 2-Cyanopyrazolo[1,5-a]pyrimidine derivative reacted with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride to create a series of novel pyrazolo[1,5-a]pyrimidine derivatives .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .


Physical And Chemical Properties Analysis

The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .

Scientific Research Applications

Synthesis of Novel Compounds

The chemical structure of 2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been utilized as a precursor in the synthesis of a variety of novel polyheterocyclic compounds. This demonstrates its versatility in organic synthesis, enabling the creation of new molecules with potentially unique properties and applications. Metwally, Abdallah, and Almabrook (2017) showcased the synthesis of several novel compounds from this precursor, highlighting the chemical's role in expanding the diversity of available pyrazolo[1,5-a]pyrimidine derivatives and their potential utility in various scientific domains (Metwally, Abdallah, & Almabrook, 2017).

Antimicrobial Activity

Compounds derived from 2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile have been evaluated for their antimicrobial properties. This includes research into their effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents. For instance, Abu-Melha (2013) synthesized new heterocycles incorporating the pyrazolopyridine moiety derived from this compound, which were tested and evaluated as antimicrobial agents (Abu-Melha, 2013).

Anticancer Activity

The anticancer activity of new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives synthesized from 2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile was investigated by Abdel‐Latif et al. (2016). This research suggests potential therapeutic applications for compounds derived from this chemical structure in oncology, particularly in targeting specific cancer cell lines (Abdel‐Latif et al., 2016).

Synthesis of Heterocyclic Compounds

Utilizing 2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile as a starting point, researchers have developed efficient methods for the synthesis of diverse polyfunctional N-heterocycles. These compounds are of significant interest due to their broad spectrum of biological activities and potential applications in medicinal chemistry. Moustafa et al. (2022) highlighted the regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, showcasing the compound's utility in generating functionally diverse heterocyclic systems (Moustafa et al., 2022).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, compounds in the same family have been tested for anticancer efficacy against various cancer cell lines. Some of these compounds demonstrated effective inhibitory activity against CDK-2 .

Future Directions

The pyrazolo[1,5-a]pyrimidines (PPs) family, to which this compound belongs, has been identified as strategic compounds for optical applications . Therefore, future research could focus on exploring its potential in optical applications and further investigating its anticancer efficacy .

properties

IUPAC Name

2-(cyanomethyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O/c14-5-3-10-9(8-15)13-16-6-4-11(18(13)17-10)12-2-1-7-19-12/h1-2,4,6-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXVBKITINVVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=C(C(=NN23)CC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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